molecular formula C23H14IN3O2 B3719619 6-iodo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone

6-iodo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone

Cat. No. B3719619
M. Wt: 491.3 g/mol
InChI Key: VWHSXBULJCBDTI-LGMDPLHJSA-N
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Description

The compound “6-iodo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone” belongs to a class of compounds that have been synthesized as potent anti-proliferative agents . Most of these compounds have shown significant anti-proliferative activity against various tumor cell lines .


Synthesis Analysis

The synthesis of similar compounds involves efficient and diastereoselective procedures . For instance, the synthesis of (Z)-6-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,3a,9,9a-tetrahydroimidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazin-2,7(1H,6H)-diones involves aldol-crotonic condensation of 1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazin-2,7(1H,6H)-dione with isatins under acidic or basic catalysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques . For instance, the compound “5-[(Z)-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide” has a molecular formula of C22H27ClN4O2 and a molecular weight of 414.9 g/mol .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, compound 8c enhanced reactive oxygen species level by inhibiting TrxR and then induced apoptosis by activating apoptosis proteins, bax and cleaved-caspase 3 in HCT116 cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a similar compound was found to be a yellow powder with a melting point of 250-253°C .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By interacting with CDK2, the compound can influence cell proliferation and growth .

Mode of Action

This inhibition can halt the cell cycle progression, preventing cells from entering the S phase and undergoing DNA replication .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle control pathway. By inhibiting CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in cell cycle progression. This leads to the suppression of E2F transcription factors, which are essential for the transition from the G1 to S phase .

Result of Action

The inhibition of CDK2 by the compound can lead to cell cycle arrest, preventing cells from proliferating. This can have significant effects at the molecular and cellular levels, potentially leading to the death of rapidly dividing cells

Safety and Hazards

The safety and hazards of similar compounds have been studied. Some of these compounds displayed cytotoxic activity in the range of 5.0 to 8.5 pM against human T-lymphocyte cells (CEM) .

Future Directions

The future directions for the study of these compounds involve further studies on their antitumor potency . Preliminary SAR analysis indicated that modifications of the double bond and ester group made great effects on the anti-proliferative activity .

properties

IUPAC Name

6-iodo-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14IN3O2/c24-14-10-11-20-18(12-14)23(29)27(15-6-2-1-3-7-15)21(25-20)13-17-16-8-4-5-9-19(16)26-22(17)28/h1-13H,(H,26,28)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHSXBULJCBDTI-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=C4C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C\4/C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-iodo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone
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6-iodo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone

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